molecular formula C8H14N4S B3022534 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 941867-25-0

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B3022534
CAS RN: 941867-25-0
M. Wt: 198.29 g/mol
InChI Key: QNJGKWHCNPFPQO-UHFFFAOYSA-N
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Description

The compound 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its wide range of biological activities. Although the specific compound is not directly studied in the provided papers, the related compounds that have been synthesized and characterized offer insights into the potential properties and activities of this compound. For instance, the synthesis of similar thiadiazole derivatives has been reported to involve the reaction of thiosemicarbazide with various reagents, such as phosphorousoxy chloride and aromatic acids .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with different reagents to yield a variety of compounds with potential biological activities. In the case of Schiff base derivatives of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine, the synthesis process includes the use of aromatic aldehydes and subsequent purification by column chromatography . Although the exact synthesis route for 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is not detailed, it is likely to follow similar synthetic pathways.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of the thiadiazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as space group, cell dimensions, and intermolecular interactions . These studies provide a foundation for understanding the molecular structure of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring. For example, the presence of an amino group can facilitate the formation of hydrogen bonds, as observed in the crystal structure of related compounds . Additionally, the introduction of different functional groups can lead to a variety of chemical reactions, potentially yielding compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the thiadiazole ring. The presence of different substituents can also affect the compound's sensitivity to impact and friction, as well as its density . These properties are crucial for the application of these compounds in various fields, including their use as energetic materials or in medicinal chemistry.

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and analysis. This can include testing for toxicity, flammability, and other potential hazards. Without specific data or studies on this compound, it’s challenging to provide a detailed analysis .

Future Directions

The future directions for research on a compound like this could include further studies to determine its physical and chemical properties, potential uses, and safety profile. This could involve laboratory testing, computational modeling, and potentially even clinical trials if the compound shows promise for medical applications .

properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-6-3-2-4-12(5-6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJGKWHCNPFPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224514
Record name 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

CAS RN

941867-25-0
Record name 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941867-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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